molecular formula C18H23N3O3S2 B2477163 2-(1-(1,1-dioxidotetrahydrothiophen-3-yl)-3,5-dimethyl-1H-pyrazol-4-yl)-N-(2-(methylthio)phenyl)acetamide CAS No. 1207025-00-0

2-(1-(1,1-dioxidotetrahydrothiophen-3-yl)-3,5-dimethyl-1H-pyrazol-4-yl)-N-(2-(methylthio)phenyl)acetamide

Cat. No.: B2477163
CAS No.: 1207025-00-0
M. Wt: 393.52
InChI Key: AUJIKVAVKABTNC-UHFFFAOYSA-N
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Description

The compound 2-(1-(1,1-dioxidotetrahydrothiophen-3-yl)-3,5-dimethyl-1H-pyrazol-4-yl)-N-(2-(methylthio)phenyl)acetamide features a pyrazole core substituted with 3,5-dimethyl groups and a 1,1-dioxidotetrahydrothiophen-3-yl moiety (sulfolane group). The acetamide linker connects the pyrazole to a 2-(methylthio)phenyl group. Key structural attributes include:

  • Sulfolane substituent: A polar sulfone group that enhances solubility and may participate in hydrogen bonding .
  • Acetamide bridge: Provides conformational flexibility and hydrogen-bonding capacity via the NH group.

This combination of functional groups suggests applications in medicinal chemistry, particularly in targeting enzymes or receptors where sulfone and thioether interactions are critical.

Properties

IUPAC Name

2-[1-(1,1-dioxothiolan-3-yl)-3,5-dimethylpyrazol-4-yl]-N-(2-methylsulfanylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23N3O3S2/c1-12-15(10-18(22)19-16-6-4-5-7-17(16)25-3)13(2)21(20-12)14-8-9-26(23,24)11-14/h4-7,14H,8-11H2,1-3H3,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AUJIKVAVKABTNC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1C2CCS(=O)(=O)C2)C)CC(=O)NC3=CC=CC=C3SC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Action Environment:

Environmental factors play a crucial role. pH, temperature, and the presence of other molecules affect the compound’s stability, efficacy, and duration of action. Additionally, interactions with other drugs or dietary components may alter its behavior.

Remember, this compound’s full story awaits further research and experimentation. As scientists unravel its secrets, we’ll gain a deeper understanding of its impact on living systems. 🧪🔬🌱

Biological Activity

The compound 2-(1-(1,1-dioxidotetrahydrothiophen-3-yl)-3,5-dimethyl-1H-pyrazol-4-yl)-N-(2-(methylthio)phenyl)acetamide is a novel synthetic derivative that exhibits potential biological activities, particularly in the realms of anti-inflammatory and anticancer research. This article delves into its biological activity, synthesizing findings from various studies to present a comprehensive overview.

Chemical Structure and Properties

The compound features a complex structure that includes a tetrahydrothiophene moiety, a pyrazole ring, and a methylthio-substituted phenyl group. The presence of these functional groups is significant for its biological activity.

Component Description
Molecular Formula C15H18N2O2S2
Molecular Weight 306.44 g/mol
CAS Number Not available

Anti-inflammatory Activity

Research indicates that compounds with pyrazole and thiophene derivatives often exhibit anti-inflammatory properties. Pyrazoles are known for their ability to inhibit cyclooxygenase (COX) enzymes, which are crucial in the inflammatory pathway. A study demonstrated that related pyrazole compounds showed significant inhibition of COX-1 and COX-2 activities, suggesting that our compound may similarly affect these pathways .

Anticancer Potential

The anticancer activity of pyrazole derivatives has been well-documented. For instance, derivatives have been shown to inhibit the growth of various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest. The incorporation of the tetrahydrothiophene group may enhance these effects due to its potential role in modulating cellular signaling pathways .

The proposed mechanism of action for the compound involves:

  • Inhibition of COX Enzymes : By blocking COX activity, the compound may reduce the production of pro-inflammatory mediators.
  • Induction of Apoptosis : Similar compounds have been shown to activate apoptotic pathways in cancer cells, leading to reduced cell viability.
  • Cell Cycle Arrest : The compound may interfere with cell cycle progression, particularly in cancerous cells.

Study 1: Pyrazole Derivatives and Cancer Cell Lines

A study investigated various pyrazole derivatives' effects on A549 lung cancer cells. The results indicated that these compounds significantly reduced cell viability at concentrations as low as 10 µM. The mechanism was attributed to apoptosis and G0/G1 phase arrest in the cell cycle .

Study 2: Anti-inflammatory Effects

In another study focusing on anti-inflammatory properties, a series of pyrazole derivatives were tested for their ability to inhibit TNF-alpha production in LPS-stimulated macrophages. The results showed a marked reduction in TNF-alpha levels, indicating potent anti-inflammatory activity .

ADME Properties

Understanding the absorption, distribution, metabolism, and excretion (ADME) characteristics is crucial for evaluating the drug-like potential of any new compound:

Property Description
Solubility Moderate solubility in polar solvents
Bioavailability Predicted moderate based on structural characteristics
Metabolism Likely hepatic metabolism due to the presence of aromatic rings

Scientific Research Applications

Pharmacological Properties

Research indicates that compounds containing similar structural motifs exhibit a range of biological activities:

  • Antimicrobial Activity : Compounds with thiophene and pyrazole rings have shown significant antimicrobial effects against both Gram-positive and Gram-negative bacteria. For instance, derivatives with similar structures have been reported to inhibit bacterial growth effectively, suggesting potential applications in treating infections .
  • Anticancer Activity : The presence of the pyrazole moiety is associated with anticancer properties in various studies. Compounds designed with this structure have been evaluated for their cytotoxic effects on cancer cell lines, showing promising results in inhibiting tumor growth .
  • Anti-inflammatory Properties : Some derivatives have demonstrated anti-inflammatory effects by inhibiting specific pathways involved in inflammation. This suggests a potential application in treating inflammatory diseases .

Case Studies

Several studies highlight the efficacy of compounds structurally related to 2-(1-(1,1-dioxidotetrahydrothiophen-3-yl)-3,5-dimethyl-1H-pyrazol-4-yl)-N-(2-(methylthio)phenyl)acetamide:

Case Study 1: Antimicrobial Evaluation

A series of synthesized compounds were tested for their antimicrobial activity against various bacterial strains. The results indicated that compounds with a thiophene backbone exhibited minimum inhibitory concentrations (MICs) lower than standard antibiotics, indicating superior efficacy .

Case Study 2: Anticancer Screening

In vitro studies on cancer cell lines revealed that certain derivatives led to significant reductions in cell viability. The mechanism was attributed to apoptosis induction and cell cycle arrest at specific phases, showcasing their potential as anticancer agents .

Data Table: Summary of Biological Activities

Activity TypeCompound StructureObserved EffectReference
AntimicrobialThiophene-Pyrazole DerivativesEffective against Gram-positive/negative bacteria
AnticancerPyrazole-containing CompoundsInduced apoptosis in cancer cells
Anti-inflammatoryVarious derivatives including methylthio groupsReduced inflammation markers

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below compares the target compound with structurally related analogs from the literature:

Compound ID Key Substituents/Functional Groups Synthesis Method Notable Properties/Implications
Target Compound 1,1-Dioxidotetrahydrothiophen-3-yl (sulfone), 3,5-dimethylpyrazole, methylthio phenyl, acetamide Not explicitly described in evidence High polarity (sulfone), moderate lipophilicity (methylthio)
4-Nitrophenyl, thiadiazole, pyrazole Room-temperature ethanol with triethylamine Nitro group: electron-withdrawing, may reduce solubility
Trifluoromethyl benzothiazole, pyrimidinone, thioether Reflux with reagents Trifluoromethyl enhances metabolic stability
Dichlorophenylamino, thioxothiazolidinone Reflux in acetic anhydride Thioxo group: weak H-bond acceptor, affects crystallinity
Difluoromethyl pyrazole, indazol, fluorinated benzothiazole Multi-step synthesis similar to prior examples Fluorination improves bioavailability and target affinity

Key Comparative Findings

Substituent Effects on Solubility and Reactivity
  • The target’s sulfolane group offers superior solubility compared to the 4-nitrophenyl group in , which is highly electron-withdrawing but less polar .
  • Trifluoromethyl () and difluoromethyl () groups enhance metabolic stability and electronegativity, whereas the target’s methylthio group balances lipophilicity without significant electronegativity .
Hydrogen Bonding and Crystal Packing
  • The target’s acetamide NH acts as a strong hydrogen bond donor, similar to the thioxothiazolidinone NH in . However, the thioxo (C=S) group in is a weaker H-bond acceptor than the sulfone’s oxygen .
  • highlights that such differences influence supramolecular aggregation and crystal stability, with sulfones favoring tighter packing due to stronger H-bonding .

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